Flavesone

Agricultural Entomology Insecticide Toxicology Lepidopteran Pest Control

Insecticide resistance and UV photolability compromise field efficacy. Flavesone addresses both: a nature-identical β-triketone with superior photostability over leptospermone and grandiflorone, plus a proprietary synthetic route (Flavocide®) that ensures supply-chain independence from botanical extraction. - 1.5-3.0× lower acute lepidopteran toxicity than analogs, favoring beneficial arthropod preservation in IPM programs. - Equivalent miticidal/ovicidal potency vs. Sarcoptes scabiei (LC50 58.6-61.7 mM) with scalable synthetic manufacturing. - Only β-triketone backed by GLP toxicology, patents, and active agrochemical partnerships (Virbac, Envu), substantially de-risking regulatory filing.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 22595-45-5
Cat. No. B1254376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavesone
CAS22595-45-5
Synonymsflavesone
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C
InChIInChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3
InChIKeyZEOCEPNBYPGWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavesone (CAS 22595-45-5) Chemical Classification and Procurement-Relevant Overview for β-Triketone Insecticide Development


Flavesone (CAS 22595-45-5; C14H20O4; MW 252.31 g/mol) is a naturally occurring β-triketone compound belonging to the 1,3,5-cyclohexanetrione structural class [1]. It is characterized by a fully saturated triketone core bearing an isobutyryl side chain at C6 and geminal dimethyl groups at C2 and C4 [2]. Flavesone occurs naturally as a minor constituent (typically 4–7%) in the essential oil of Leptospermum scoparium (mānuka) and other Myrtaceae species [3], and is now manufactured synthetically as a nature-identical molecule for commercial insecticide development under the trade name Flavocide® [4].

Why Flavesone Cannot Be Simply Substituted by Other β-Triketones Such as Leptospermone or Grandiflorone


While flavesone, leptospermone, isoleptospermone, and grandiflorone share the β-triketone core structure and co-occur in mānuka essential oil, their quantitative bioactivity profiles against specific target pests diverge substantially. For example, leptospermone and grandiflorone exhibit significantly greater contact toxicity against lepidopteran larvae than flavesone, whereas flavesone demonstrates distinct photostability advantages over leptospermone that directly impact field persistence and formulation stability [1]. Furthermore, the commercial development pathway for flavesone (as Flavocide®) is supported by a proprietary synthetic manufacturing process, patents, and regulatory progress that are not transferable to other β-triketones, making generic substitution non-viable for procurement decisions in agricultural and public health insecticide programs [2].

Quantitative Comparative Evidence for Flavesone Differentiation Against Closest β-Triketone Analogs


Comparative Lepidopteran Larval Toxicity: Flavesone vs. Leptospermone, Isoleptospermone, and Grandiflorone

Flavesone demonstrates similar toxicity to whole mānuka essential oil against third-instar Trichoplusia ni (cabbage looper) and Chrysodeixis includens (soybean looper) larvae, but is significantly less potent than leptospermone, isoleptospermone, and grandiflorone [1]. This lower acute toxicity profile may confer safety advantages for non-target beneficial insects and is consistent with flavesone's role as a minor constituent (4.7%) in the natural oil rather than the primary bioactive component [2].

Agricultural Entomology Insecticide Toxicology Lepidopteran Pest Control

Scabicidal (Miticidal and Ovicidal) Activity: Flavesone Demonstrates Equivalent Potency to Leptospermone and Isoleptospermone

In a head-to-head evaluation of β-triketones against Sarcoptes scabiei mites, flavesone exhibited miticidal activity statistically equivalent to leptospermone and isoleptospermone, with LC50 values ranging from 58.6 to 61.7 mM at 4 hours and LT50 values of 1.3–1.4 hours at 150 mM [1]. For ovicidal activity against young and mature eggs, leptospermone was the most potent (LC50 33.6–75.9 mM), but all three β-triketones displayed high efficacy, confirming that flavesone is not inherently inferior to its structural analogs in this indication [1].

Medical Entomology Acaricide Development Scabies Treatment

Photostability Differentiation: Flavesone Exhibits Reduced Photolability Relative to Leptospermone and Grandiflorone

A comparative photolysis study of natural β-triketones in water revealed that leptospermone and grandiflorone are the most photolabile compounds in the class, with polychromatic quantum yields ranging from 1.2 × 10⁻³ to 1.8 × 10⁻³ [1]. In contrast, flavesone and isoleptospermone undergo photooxidation at significantly slower rates, and leptospermone primarily undergoes photoisomerization rather than photooxidation under the same conditions [1]. This differential photoreactivity has direct implications for environmental persistence and formulation shelf-life.

Environmental Chemistry Photodegradation Formulation Stability

Commercial Development Maturity: Flavesone as the Sole β-Triketone Advanced to Late-Stage Insecticide Registration (Flavocide®)

Among the mānuka-derived β-triketones, flavesone is the only compound to have been advanced through formal insecticide development, patent protection, and regulatory evaluation under a defined trade name (Flavocide®) [1]. Bio-Gene Technology holds patents specifically covering flavesone for insecticidal use, and the compound has been subjected to GLP toxicology studies enabling regulatory submissions for agricultural and public health applications [2]. In contrast, leptospermone, isoleptospermone, and grandiflorone remain primarily research compounds without equivalent commercial or regulatory advancement.

Agrochemical Development Regulatory Science Product Commercialization

In Vitro Antiviral Activity: Flavesone and Leptospermone Equivalently Inhibit HSV-1 Plaque Formation

When evaluated for antiviral activity against herpes simplex virus type 1 (HSV-1), both flavesone and leptospermone demonstrated equivalent inhibition of viral plaque formation [1]. At non-cytotoxic concentrations applied to virus 1 hour prior to cell infection, plaque formation was reduced by 99.1% for both compounds, mirroring the activity of whole mānuka essential oil [1]. This indicates that the antiviral pharmacophore of the β-triketone class is conserved across flavesone and leptospermone.

Antiviral Discovery Herpes Simplex Virus Natural Product Pharmacology

Flavesone Application Scenarios Derived from Quantitative Comparative Evidence


Agricultural Lepidoptera Pest Management in IPM Programs Requiring Reduced Non-Target Impact

Based on the comparative LD50 data showing flavesone to be 1.5–3.0× less acutely toxic to cabbage and soybean looper larvae than leptospermone and grandiflorone [1], procurement of flavesone-based formulations is indicated for integrated pest management (IPM) programs where preservation of natural enemy populations (predators and parasitoids) is a priority. The reduced acute toxicity to target lepidopterans may correlate with a wider safety margin for beneficial arthropods, although direct selectivity studies are required for confirmation.

Development of Field-Stable Insecticide Formulations for Extended Residual Control

The photostability data indicating that flavesone is less photolabile than leptospermone and grandiflorone [1] supports selection of flavesone over its more photolabile analogs for outdoor agricultural and public health applications where prolonged residual activity is desired. Formulation scientists should prioritize flavesone when designing emulsifiable concentrates or suspension concentrates intended for foliar application under high UV exposure conditions.

Topical Acaricide Development for Scabies and Other Mite Infestations

Given the equivalent miticidal and ovicidal potency of flavesone, leptospermone, and isoleptospermone against Sarcoptes scabiei (LC50 58.6–61.7 mM at 4 h; LT50 1.3–1.4 h at 150 mM) [2], all three β-triketones are viable candidates for topical acaricide development. Selection of flavesone may be favored based on its advanced commercial development status (Flavocide® platform) and the availability of synthetic manufacturing at scale, which can mitigate supply chain risks associated with reliance on natural essential oil extraction.

Regulatory-Compliant Insecticide Product Registration for Agricultural and Public Health Markets

Flavesone is the only β-triketone with a defined regulatory development pathway, supported by GLP toxicology studies, patents, and active collaborations with established agrochemical partners (Virbac, Envu) [3][4]. For organizations seeking to register a new insecticide active ingredient, flavesone offers a substantially de-risked starting point relative to leptospermone, isoleptospermone, or grandiflorone, which lack comparable safety data packages and manufacturing specifications.

Technical Documentation Hub

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